molecular formula C8H8ClI B6287116 1-Chloro-4-iodo-2,3-dimethylbenzene CAS No. 2385537-79-9

1-Chloro-4-iodo-2,3-dimethylbenzene

Cat. No. B6287116
CAS RN: 2385537-79-9
M. Wt: 266.50 g/mol
InChI Key: HYFKIKWNWWBDHD-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2,3-dimethylbenzene is a compound with the CAS Number: 2385537-79-9 . It has a molecular weight of 266.51 and is typically in liquid form . The IUPAC name for this compound is 1-chloro-4-iodo-2,3-dimethylbenzene .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-iodo-2,3-dimethylbenzene can be represented by the InChI code: 1S/C8H8ClI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 . This indicates that the compound has a benzene ring with chlorine and iodine substituents, along with two methyl groups.


Chemical Reactions Analysis

The compound, being an aryl halide, can undergo various reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.51 . It is typically in liquid form . The IUPAC name for this compound is 1-chloro-4-iodo-2,3-dimethylbenzene .

Mechanism of Action

The mechanism of action for such compounds often involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-chloro-4-iodo-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKIKWNWWBDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodo-2,3-dimethylbenzene

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